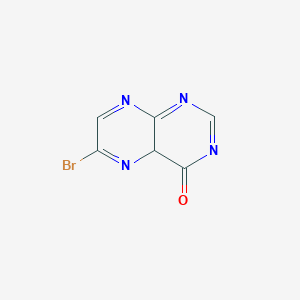

6-bromo-4aH-pteridin-4-one

Description

6-Bromo-4aH-pteridin-4-one is a brominated derivative of the pteridine heterocyclic system. This article compares this compound with related compounds using available data from diverse sources.

Properties

Molecular Formula |

C6H3BrN4O |

|---|---|

Molecular Weight |

227.02 g/mol |

IUPAC Name |

6-bromo-4aH-pteridin-4-one |

InChI |

InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2,4H |

InChI Key |

ZRKXFYIDSDOBLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=O)C2N=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4aH-pteridin-4-one typically involves the cyclization of functionalized pyrimidinones. One efficient method is the highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones under ambient conditions. This method is operationally simple and yields functionalized pteridines in excellent quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally benign reagents is often preferred to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4aH-pteridin-4-one undergoes various chemical reactions, including:

Nucleophilic Substitution: Commonly at the bromine position, leading to the formation of various substituted derivatives.

Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.

Cyclization: Formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pteridines, which can exhibit enhanced biological activity or improved pharmacokinetic properties .

Scientific Research Applications

6-Bromo-4aH-pteridin-4-one has several applications in scientific research:

Medicinal Chemistry: Used as a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases.

Biological Studies: Serves as a probe in studying enzyme mechanisms and interactions, particularly those involving pteridine-dependent enzymes.

Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable and versatile structure

Mechanism of Action

The mechanism of action of 6-bromo-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analog 1: 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one

- CAS No.: 215927-36-9

- Structure : A thiophene ring fused to a pyrimidin-4-one core, with bromine at position 4.

- Key Properties :

- Bromination at the 6-position aligns with strategies to modulate reactivity in heterocyclic coupling reactions.

Structural Analog 2: 6-Bromo-2-chloro-4-iodopyridin-3-amine

- Catalog Data : Available in 1 g ($400), 5 g ($1600), and 25 g ($4800) quantities .

- Structure : Trihalogenated pyridine with Br, Cl, and I substitutions.

- Key Properties :

- High cost and commercial availability indicate demand in cross-coupling reactions or as a building block in drug discovery.

- Comparison: Multi-halogenation may increase steric hindrance compared to mono-brominated pteridinones, affecting reaction kinetics. The amino group at position 3 introduces hydrogen-bonding capability, absent in 6-bromo-4aH-pteridin-4-one.

Structural Analog 3: 6-Amino-5-bromo-1H-pyrimidin-4-one

- CAS No.: 6312-71-6

- Structure: Pyrimidin-4-one with bromine (position 5) and amino (position 6) groups.

- Key Properties: Amino and bromo substitutions create a polar scaffold, likely enhancing solubility in protic solvents.

- Comparison: The amino group at position 6 contrasts with bromine at position 6 in the target compound, suggesting divergent electronic and steric profiles.

Structural Analog 4: 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

- CAS No.: 155690-79-2

- Structure: Pyrido-pyrimidinone with bromine at position 5.

- Key Properties: Structural similarity score of 0.87 to pteridinones suggests overlapping reactivity in substitution or coupling reactions .

Research Implications

- Synthetic Strategies: Bromination at position 6 in heterocycles is common in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like 6-bromo-thieno-pyrimidinones .

- Electronic Effects : Thiophene and pyridine fusion systems exhibit distinct electronic profiles compared to pteridines, impacting applications in optoelectronics or catalysis.

- Safety Considerations: Brominated heterocycles often require stringent handling protocols, as noted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.